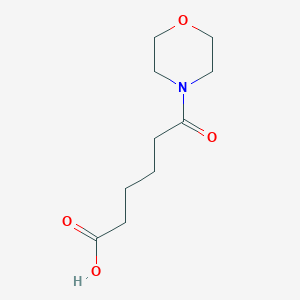

6-Morpholino-6-oxohexanoic acid

Descripción general

Descripción

6-Morpholino-6-oxohexanoic acid is a chemical compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . It is a heterocyclic compound that contains both morpholine and carboxylic acid functional groups. This compound is primarily used for research purposes in various scientific fields.

Synthetic Routes and Reaction Conditions:

Enzymatic Method: One of the methods for synthesizing 6-oxohexanoic acid involves the enzymatic oxidation of 6-aminohexanoic acid using an enzyme from the Phialemonium species.

Chemical Synthesis: Another method involves the oxidation of cyclohexane derivatives.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using cyclohexane or its derivatives as starting materials. The process may include catalytic oxidation and purification steps to obtain the desired product.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to produce other carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The morpholine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophiles like alkyl halides can be used under basic conditions.

Major Products:

Oxidation: Adipic acid and other carboxylic acids.

Reduction: Hexanoic alcohol derivatives.

Substitution: Alkylated morpholine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis:

- Building Block: 6-Morpholino-6-oxohexanoic acid serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecules. Its unique structure facilitates various chemical reactions, including oxidation and substitution reactions.

2. Biochemical Research:

- Enzyme Interaction Studies: The compound is utilized in studies examining enzyme interactions, particularly in metabolic pathways involving amino acids. It can act as an inhibitor for specific enzymes, providing insights into enzyme kinetics and mechanisms.

3. Medicinal Chemistry:

- Drug Development: Research indicates potential therapeutic applications, particularly in developing drugs targeting metabolic disorders or as intermediates in synthesizing pharmaceutical compounds. Its ability to modulate biological pathways makes it a candidate for drug design.

Biological Activities

Research has highlighted several biological activities associated with this compound:

1. Antimicrobial Activity:

- Derivatives of this compound have shown promising antimicrobial properties. For instance, studies have demonstrated its effectiveness against various pathogens, suggesting its potential use in developing new antimicrobial agents.

2. Neuroprotective Effects:

- Investigations into its neuroprotective capabilities indicate that it may mitigate excitotoxicity related to glutamate receptors. This suggests possible applications in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial effects of this compound derivatives against resistant bacterial strains. The results indicated significant inhibition of bacterial growth, showcasing the compound's potential as a lead structure for new antibiotics.

Case Study 2: Neuroprotection

Research conducted at a leading university investigated the neuroprotective properties of this compound in models of glutamate-induced toxicity. The findings revealed that treatment with this compound reduced neuronal cell death and inflammation, highlighting its therapeutic promise for neurodegenerative conditions.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 6-morpholino-6-oxohexanoic acid involves its interaction with specific molecular targets. For instance, it can act as an intermediate in the synthesis of morpholino nucleosides, which are used in oligonucleotide therapies. These therapies regulate gene expression by interacting with RNA targets, thereby blocking the transfer of genetic information .

Comparación Con Compuestos Similares

6-Hydroxyhexanoic Acid: Another bifunctional C6 carboxylic acid.

Adipic Acid: A widely used industrial chemical with similar structural features.

Uniqueness: 6-Morpholino-6-oxohexanoic acid is unique due to its morpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Actividad Biológica

6-Morpholino-6-oxohexanoic acid (MOOHA) is a compound of significant interest in biochemical and pharmaceutical research. With the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol, its biological activity is primarily linked to its interactions with various enzymes and proteins, influencing their functions in cellular processes. This article explores the synthesis, mechanisms of action, biological activities, and potential therapeutic applications of MOOHA, supported by case studies and research findings.

Synthesis Methods:

- Enzymatic Synthesis: MOOHA can be synthesized from 6-aminohexanoic acid through enzymatic oxidation using ω-amino group-oxidizing enzymes (ω-AOX) from species like Phialemonium .

- Chemical Synthesis: Alternatively, it can be produced via chemical methods involving the oxidation of cyclohexane derivatives .

Chemical Properties:

- Molecular Formula: C₁₀H₁₇NO₄

- Molecular Weight: 215.25 g/mol

MOOHA acts as an intermediate in the synthesis of morpholino nucleosides, which are crucial for oligonucleotide therapies. These therapies regulate gene expression by binding to RNA targets, thereby inhibiting the transfer of genetic information . The compound's ability to influence enzyme activity makes it a valuable tool in biochemical research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of MOOHA and its derivatives. For instance, derivatives of related compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL against sensitive strains . This indicates that MOOHA could potentially serve as a scaffold for developing new antimicrobial agents.

Enzyme Inhibition

MOOHA has been implicated in the inhibition of histone acetyltransferases (HATs), such as p300/CBP, which play critical roles in gene regulation and cellular signaling . By selectively inhibiting these enzymes, MOOHA may contribute to therapeutic strategies for diseases driven by aberrant gene activation, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

- Antimicrobial Efficacy:

- Histone Acetylation Modulation:

- Pharmacokinetics and Toxicity Studies:

Summary Table of Biological Activities

Propiedades

IUPAC Name |

6-morpholin-4-yl-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c12-9(3-1-2-4-10(13)14)11-5-7-15-8-6-11/h1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPCHSBOJKUYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.